molecular formula C9H12ClNO2 B2395933 5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride CAS No. 2503205-31-8

5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride

Cat. No. B2395933
CAS RN: 2503205-31-8
M. Wt: 201.65
InChI Key: PWMQJFBAZBTGJY-UHFFFAOYSA-N
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Description

“5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride” is a chemical compound with the molecular formula C8H10ClNO . It is a derivative of 3,4-dihydro-2H-1,4-benzoxazine .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been studied . The 4-aryl-substituted compounds were prepared via Buchwald–Hartwig cross-coupling between substituted bromobenzenes and various 1,4-benzoxazines, which in turn were generated from a cascade hydrogenation and reductive amination one-pot reaction .


Molecular Structure Analysis

The molecular structure of “5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride” is based on the 3,4-dihydro-2H-1,4-benzoxazine scaffold . The structure–activity relationship analysis indicated that the inclusion of hydroxyl groups on ring A and ring B was beneficial to biological activity .


Chemical Reactions Analysis

The chemical reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives have been investigated . The compounds showed moderate to good potency against various cancer cell lines .

Scientific Research Applications

Pharmaceutical Intermediate

Benzoxazines are used as pharmaceutical intermediates . They play a crucial role in the synthesis of various pharmaceutical compounds.

Allosteric Enhancers

Benzoxazines have been identified as allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor . This suggests potential applications in the development of drugs targeting the A1 adenosine receptor.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been studied . They have been found to inhibit human DNA topoisomerase I . The compounds were found to be potential topoisomerase poisons .

Future Directions

The future directions for the study of 3,4-dihydro-2H-1,4-benzoxazine derivatives are promising . They have been presented as new DNA topoisomerase I inhibitors which might serve as novel constructs for future anticancer agent designs .

properties

IUPAC Name

5-methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-11-7-3-2-4-8-9(7)10-5-6-12-8;/h2-4,10H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMQJFBAZBTGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride

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